molecular formula C20H23N3O2S2 B14950794 N,N-diethyl-4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide

N,N-diethyl-4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide

Cat. No.: B14950794
M. Wt: 401.5 g/mol
InChI Key: GNEKCHSKOXEEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-DIETHYL-4-[2-(4-TOLUIDINO)-1,3-THIAZOL-4-YL]-1-BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, a sulfonamide group, and a toluidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-4-[2-(4-TOLUIDINO)-1,3-THIAZOL-4-YL]-1-BENZENESULFONAMIDE typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the toluidine group and the sulfonamide moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-4-[2-(4-TOLUIDINO)-1,3-THIAZOL-4-YL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N,N-DIETHYL-4-[2-(4-TOLUIDINO)-1,3-THIAZOL-4-YL]-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-4-[2-(4-TOLUIDINO)-1,3-THIAZOL-4-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and sulfonamides, such as:

  • N,N-DIETHYL-2-(4-TOLUIDINO)ACETAMIDE
  • N,N-DIMETHYL-ALPHA-(2-ETHYLPHENYLIMINO)-P-TOLUIDINE
  • 2-CHLORO-N,N-DIETHYL-P-TOLUIDINE

Uniqueness

N,N-DIETHYL-4-[2-(4-TOLUIDINO)-1,3-THIAZOL-4-YL]-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C20H23N3O2S2

Molecular Weight

401.5 g/mol

IUPAC Name

N,N-diethyl-4-[2-(4-methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C20H23N3O2S2/c1-4-23(5-2)27(24,25)18-12-8-16(9-13-18)19-14-26-20(22-19)21-17-10-6-15(3)7-11-17/h6-14H,4-5H2,1-3H3,(H,21,22)

InChI Key

GNEKCHSKOXEEDE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.